

Spectroscopic Characterization of 4-Chloro-5-nitropyrimidin-2-amine: A Technical Guide

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Compound of Interest

Compound Name: 4-Chloro-5-nitropyrimidin-2-amine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **4-Chloro-5-nitropyrimidin-2-amine**, a key intermediate in medicinal chemistry and drug development. Due to the limited availability of published experimental data for this specific compound, this guide presents predicted data and data from closely related analogs to provide valuable reference points for researchers. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also included.

Spectroscopic Data

While specific experimental spectra for **4-Chloro-5-nitropyrimidin-2-amine** are not readily available in the public domain, data for structurally similar compounds can provide useful insights.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential technique for elucidating the structure of organic molecules. For **4-Chloro-5-nitropyrimidin-2-amine**, one would expect a simple spectrum in the aromatic region for the single pyrimidine proton and signals for the amine protons.

Table 1: Predicted ^1H NMR Chemical Shifts for **4-Chloro-5-nitropyrimidin-2-amine**

Proton	Predicted Chemical Shift (δ , ppm)	Multiplicity
H6	8.5 - 9.0	Singlet
NH ₂	7.0 - 8.0	Broad Singlet

Table 2: Predicted ¹³C NMR Chemical Shifts for **4-Chloro-5-nitropyrimidin-2-amine**

Carbon	Predicted Chemical Shift (δ , ppm)
C2	158 - 162
C4	155 - 160
C5	130 - 135
C6	150 - 155

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of **4-Chloro-5-nitropyrimidin-2-amine** would be characterized by absorptions corresponding to the N-H stretches of the amine group, the N=O stretches of the nitro group, and vibrations of the pyrimidine ring.

Table 3: Expected IR Absorption Bands for **4-Chloro-5-nitropyrimidin-2-amine**

Functional Group	Expected Absorption Range (cm ⁻¹)	Intensity
N-H Stretch (Amine)	3300 - 3500	Medium
C-H Stretch (Aromatic)	3000 - 3100	Medium
N=O Asymmetric Stretch (Nitro)	1520 - 1560	Strong
N=O Symmetric Stretch (Nitro)	1345 - 1385	Strong
C=N Stretch (Pyrimidine Ring)	1600 - 1680	Medium
C-Cl Stretch	600 - 800	Strong

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition. For **4-Chloro-5-nitropyrimidin-2-amine**, the mass spectrum would show a molecular ion peak and characteristic isotopic patterns due to the presence of chlorine. A related compound, 2-chloro-4-amino-5-nitropyrimidine, showed a measured m/z of 175.0 ($[M+H]^+$) in a liquid chromatography-mass spectrometry (LCMS) analysis.^[1]

Table 4: Predicted Mass Spectrometry Data for **4-Chloro-5-nitropyrimidin-2-amine**

Ion	Predicted m/z	Notes
$[M]^+$	174.0	Corresponding to ³⁵ Cl isotope
$[M+2]^+$	176.0	Corresponding to ³⁷ Cl isotope (approx. 1/3 intensity of M^+)
$[M+H]^+$	175.0	Corresponding to ³⁵ Cl isotope
$[M+H+2]^+$	177.0	Corresponding to ³⁷ Cl isotope (approx. 1/3 intensity of $[M+H]^+$)

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data discussed above.

NMR Spectroscopy

Sample Preparation:

- Weigh 5-10 mg of the purified **4-Chloro-5-nitropyrimidin-2-amine**.
- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO- d_6 , $CDCl_3$) in a clean, dry vial.
- Transfer the solution to a standard 5 mm NMR tube.

Instrumentation and Data Acquisition:

- The 1H and ^{13}C NMR spectra can be recorded on a 400 MHz or 500 MHz NMR spectrometer.
- For 1H NMR, typical parameters include a spectral width of 0-12 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
- For ^{13}C NMR, a spectral width of 0-200 ppm is appropriate, with a larger number of scans and a relaxation delay of 2-5 seconds.
- Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

- Grind a small amount (1-2 mg) of dry **4-Chloro-5-nitropyrimidin-2-amine** with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Place a portion of the powder into a pellet-forming die.

- Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

Instrumentation and Data Acquisition:

- The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
- Acquire a background spectrum of the empty sample compartment.
- Place the KBr pellet in the sample holder and acquire the sample spectrum.
- The spectrum is typically recorded in the range of $4000\text{--}400\text{ cm}^{-1}$ with a resolution of 4 cm^{-1} .

Mass Spectrometry

Sample Preparation:

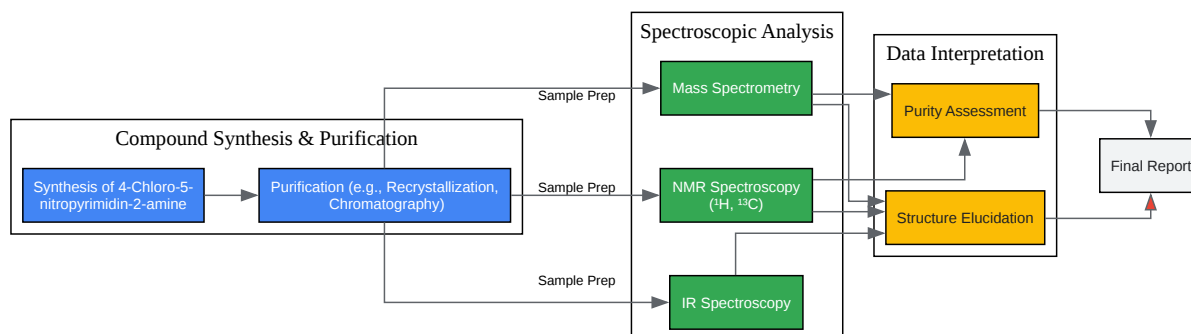
- Prepare a dilute solution of **4-Chloro-5-nitropyrimidin-2-amine** (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

Instrumentation and Data Acquisition (LC-MS with Electrospray Ionization - ESI):

- The sample is introduced into the mass spectrometer via a liquid chromatograph.
- Electrospray ionization in positive ion mode is a common method for this type of compound.
- The mass analyzer (e.g., quadrupole, time-of-flight) is scanned over a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).
- The data system records the abundance of ions at each m/z value.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **4-Chloro-5-nitropyrimidin-2-amine**.



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Caption: Workflow for Spectroscopic Analysis.

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References

- 1. 2-CHLORO-5-NITROPYRIMIDIN-4-AMINE | 1920-66-7 [chemicalbook.com]
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